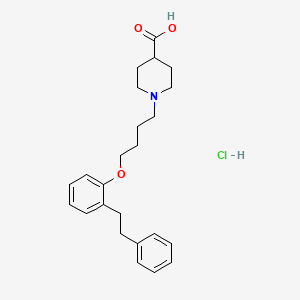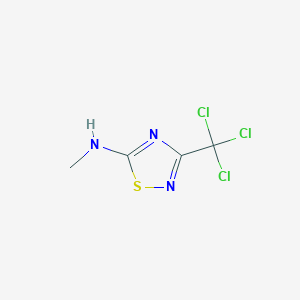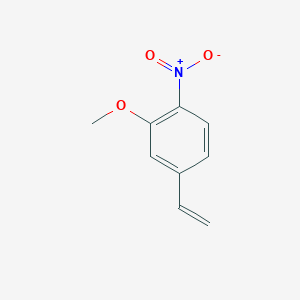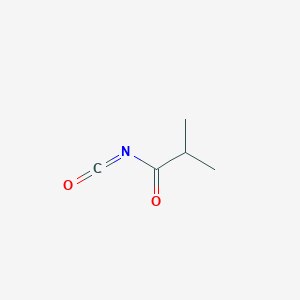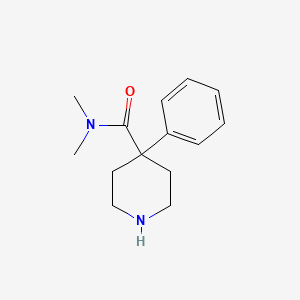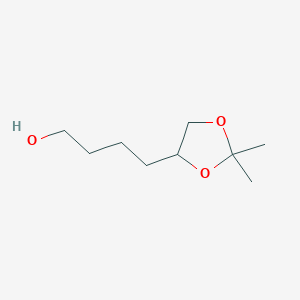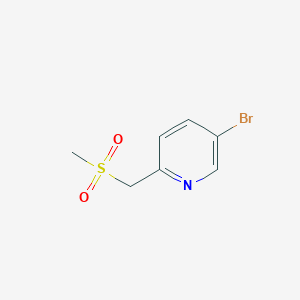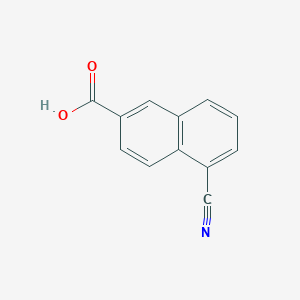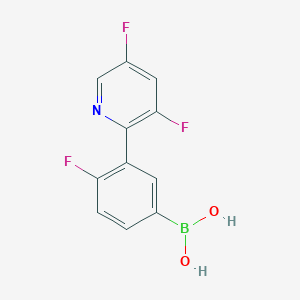
(3-(3,5-Difluoropyridin-2-yl)-4-fluorophenyl)boronic acid
概要
説明
(3-(3,5-Difluoropyridin-2-yl)-4-fluorophenyl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of fluorine atoms on both the pyridine and phenyl rings, which can significantly influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3,5-Difluoropyridin-2-yl)-4-fluorophenyl)boronic acid typically involves the coupling of 3,5-difluoropyridine with 4-fluorophenylboronic acid. One common method is the Suzuki-Miyaura cross-coupling reaction, which is performed under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(3-(3,5-Difluoropyridin-2-yl)-4-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The compound can be reduced to form the corresponding boronate.
Substitution: The fluorine atoms on the pyridine and phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
(3-(3,5-Difluoropyridin-2-yl)-4-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism by which (3-(3,5-Difluoropyridin-2-yl)-4-fluorophenyl)boronic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity by influencing its electronic properties and steric interactions.
類似化合物との比較
Similar Compounds
3,5-Difluoropyridine: A precursor in the synthesis of (3-(3,5-Difluoropyridin-2-yl)-4-fluorophenyl)boronic acid.
4-Fluorophenylboronic acid: Another precursor used in the synthesis.
2-Amino-3,5-difluoropyridine: A related compound with similar structural features.
Uniqueness
This compound is unique due to the combination of fluorine atoms on both the pyridine and phenyl rings, which can significantly influence its chemical reactivity and binding properties. This makes it a valuable compound in various fields of research, particularly in the development of new materials and pharmaceuticals.
特性
CAS番号 |
425379-32-4 |
|---|---|
分子式 |
C11H7BF3NO2 |
分子量 |
252.99 g/mol |
IUPAC名 |
[3-(3,5-difluoropyridin-2-yl)-4-fluorophenyl]boronic acid |
InChI |
InChI=1S/C11H7BF3NO2/c13-7-4-10(15)11(16-5-7)8-3-6(12(17)18)1-2-9(8)14/h1-5,17-18H |
InChIキー |
JVHNKZBMDNRVRP-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)F)C2=C(C=C(C=N2)F)F)(O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
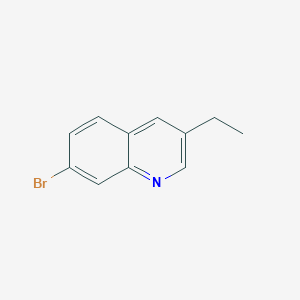
![Thiazolo[4,5-c]pyridin-2-amine, N-methyl-](/img/structure/B8768089.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-chloro-5-ethoxy-, ethyl ester](/img/structure/B8768092.png)

![1H-Imidazo[4,5-b]pyridin-1-ol](/img/structure/B8768108.png)
